REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[Cl:10])[n:6][cH:7]1.[CH3:26][C:27]#[N:28].[CH3:29][N:30]([CH3:31])[c:32]1[cH:33][cH:34][n:35][cH:36][cH:37]1.[Cl:11][c:12]1[cH:13][cH:14][c:15]([NH2:16])[cH:17][cH:18]1.[ClH:25].[OH2:38].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[NH:16][c:15]2[cH:14][cH:13][c:12]([Cl:11])[cH:18][cH:17]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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O=C(Nc1ccc(Cl)cc1)c1ccc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |